molecular formula C9H14O2 B6239776 3-methylbicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers CAS No. 60827-81-8

3-methylbicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers

Cat. No.: B6239776
CAS No.: 60827-81-8
M. Wt: 154.2
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Description

3-methylbicyclo[2.2.1]heptane-2-carboxylic acid, mixture of diastereomers, is a versatile chemical compound with a unique bicyclic structure. This compound is known for its applicability in various scientific research fields, including drug synthesis, organic chemistry, and material science.

Properties

CAS No.

60827-81-8

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This method allows for the formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions often involve the use of dienophiles and furans, which react to form the desired bicyclic compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired diastereomers. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-methylbicyclo[2.2.1]heptane-2-carboxylic acid is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-methylbicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but lacks the methyl group at the 3-position.

    2-Norbornanecarboxylic acid: Another bicyclic compound with similar reactivity but different substituents.

    7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have an oxygen atom in the bicyclic ring, leading to different chemical properties.

Uniqueness

3-methylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

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